Kinase Inhibitor Scaffold Potential: Quantitative hERG Liability Benchmarking from In-Class SAR
The imidazo[1,2-a]pyridine scaffold, when optimized with an aniline moiety, has been shown to yield potent IGF-1R kinase inhibitors. A critical differentiator in this chemical series is hERG channel inhibition, a key cardiotoxicity liability. The structure-activity relationship (SAR) studies on closely related imidazopyridine aniline ethers reveal that modifications to the aniline ring and linker significantly impact hERG IC₅₀ values. While direct hERG data for 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline is not publicly available, class-level inference from optimized analogs demonstrates that hERG inhibition can be tuned from sub-micromolar to >30 µM based on structural adjustments [1]. For instance, a related c-Met inhibitor from the same scaffold class, compound 22e, exhibited an hERG IC₅₀ of 93.56 µM, indicating a favorable cardiac safety margin [2]. This class-level SAR knowledge is critical for selecting a starting point for lead optimization.
| Evidence Dimension | hERG Channel Inhibition Liability |
|---|---|
| Target Compound Data | Not directly reported for this specific compound |
| Comparator Or Baseline | Optimized imidazo[1,2-a]pyridine analogs (e.g., compound 22e) with hERG IC₅₀ > 30 µM; less optimized analogs show sub-µM hERG IC₅₀ [1] |
| Quantified Difference | Class-level SAR demonstrates a >30-fold difference in hERG liability depending on specific substitution pattern. |
| Conditions | FluxOR thallium assay or automated patch-clamp electrophysiology |
Why This Matters
Understanding the potential for low hERG liability based on class SAR informs the selection of this specific aniline ether as a potentially safer starting point for medicinal chemistry programs targeting kinases, compared to analogs with known high hERG activity.
- [1] Ducray, R., Jones, C.D., Jung, F.H., Simpson, I., Curwen, J., & Pass, M. (2011). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 21(16), 4702-4704. View Source
- [2] Liu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 552-557. View Source
